![molecular formula C9H3ClF3NO3 B12872858 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride](/img/structure/B12872858.png)
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is an organic compound with the molecular formula C9H4ClF3NO3. It is a derivative of benzo[d]oxazole, featuring a trifluoromethoxy group and a carbonyl chloride functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride typically involves the reaction of 4-(trifluoromethoxy)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminophenol under appropriate conditions to yield the desired product. The reaction conditions often include the use of a suitable solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield alcohol derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, thiols
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium catalysts for coupling reactions
Major Products Formed
The major products formed from these reactions include amides, esters, thioesters, alcohols, and biaryl compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride involves its reactivity with various nucleophiles and electrophiles The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to potential biological activity
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethoxy)benzoyl chloride
- 4-(Trifluoromethoxy)benzoic acid
- 2-(Trifluoromethoxy)benzo[d]oxazole
Uniqueness
4-(Trifluoromethoxy)benzo[d]oxazole-2-carbonyl chloride is unique due to the presence of both the trifluoromethoxy group and the carbonyl chloride functional group. This combination imparts distinct reactivity and properties compared to other similar compounds. The trifluoromethoxy group enhances the compound’s lipophilicity and electron-withdrawing ability, while the carbonyl chloride group provides a reactive site for various chemical transformations.
Eigenschaften
Molekularformel |
C9H3ClF3NO3 |
|---|---|
Molekulargewicht |
265.57 g/mol |
IUPAC-Name |
4-(trifluoromethoxy)-1,3-benzoxazole-2-carbonyl chloride |
InChI |
InChI=1S/C9H3ClF3NO3/c10-7(15)8-14-6-4(16-8)2-1-3-5(6)17-9(11,12)13/h1-3H |
InChI-Schlüssel |
MSHAHEXMSZPUSN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)(F)F)N=C(O2)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


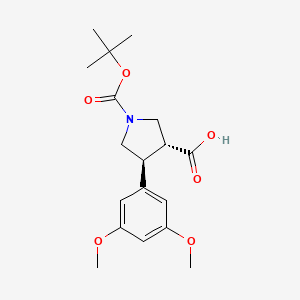
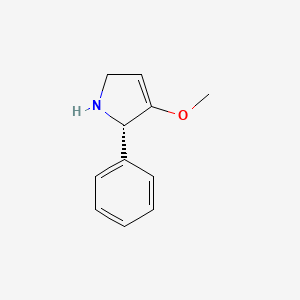
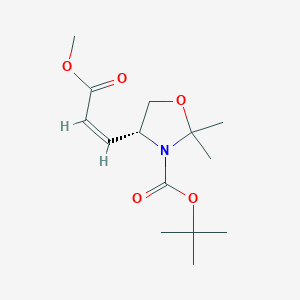
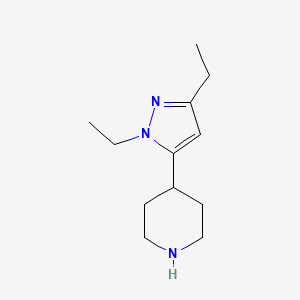

![2-(Aminomethyl)benzo[d]oxazole-5-sulfonyl chloride](/img/structure/B12872818.png)
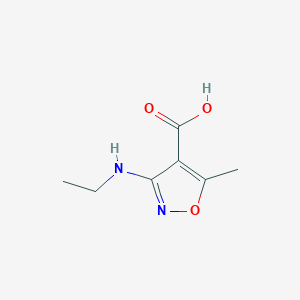
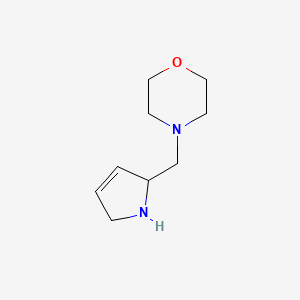
![2-(7-Amino-6-ethoxy-1H-pyrazolo[1,5-b][1,2,4]triazol-2-yl)ethanol](/img/structure/B12872841.png)
![2-Chloro-7-(chloromethyl)benzo[d]oxazole](/img/structure/B12872842.png)
![1H-Pyrrole-2-carboxamide, N-[2-(aminocarbonyl)phenyl]-](/img/structure/B12872844.png)
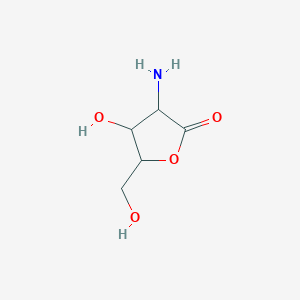
![(1R)-(2'-(Dimethylamino)-5,5',6,6',7,7',8,8'-octahydro-[1,1'-binaphthalen]-2-yl)di-p-tolylphosphine oxide](/img/structure/B12872850.png)
![2-(Bromomethyl)-6-fluorobenzo[d]oxazole](/img/structure/B12872857.png)
